(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone
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Overview
Description
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloro-substituted phenyl ring, a dimethylamino group, and a dinitrophenyl hydrazone moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone typically involves a multi-step process. One common method includes the initial formation of (5-Chloro-2-(dimethylamino)phenyl)phenylmethanone through a Friedel-Crafts acylation reaction. This intermediate is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form the final hydrazone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and dimethylamino sites, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution are employed.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with nitro and carbonyl groups.
- Reduced derivatives with amino groups.
- Substituted derivatives with various functional groups replacing the chloro or dimethylamino groups.
Scientific Research Applications
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the presence of the dinitrophenyl hydrazone moiety can facilitate binding to proteins, affecting their function and leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-(methylamino)phenyl)phenylmethanone: Similar structure but with a methylamino group instead of a dimethylamino group.
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone: Lacks the dinitrophenyl hydrazone moiety.
Uniqueness
The uniqueness of (5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and dimethylamino groups, along with the dinitrophenyl hydrazone moiety, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
102996-75-8 |
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Molecular Formula |
C21H18ClN5O4 |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N-[(E)-[[5-chloro-2-(dimethylamino)phenyl]-phenylmethylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C21H18ClN5O4/c1-25(2)19-11-8-15(22)12-17(19)21(14-6-4-3-5-7-14)24-23-18-10-9-16(26(28)29)13-20(18)27(30)31/h3-13,23H,1-2H3/b24-21+ |
InChI Key |
NKFPWGMMPIVCDV-DARPEHSRSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)Cl)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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